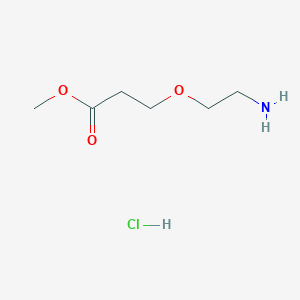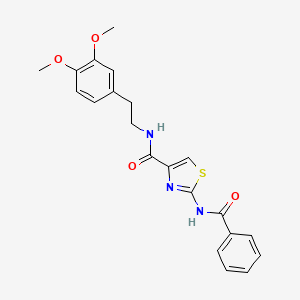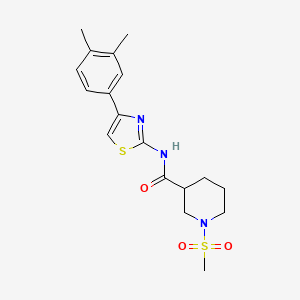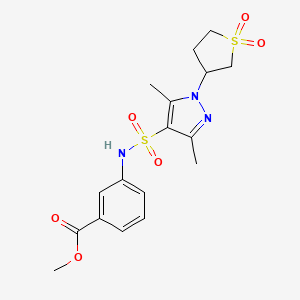
Methyl 3-(2-aminoethoxy)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2-aminoethoxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 2225144-12-5 . It has a molecular weight of 183.63 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H14ClNO3 . The InChI code is 1S/C6H13NO3.ClH/c1-9-6(8)2-4-10-5-3-7;/h2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 183.63 . The specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Flavor Chemistry
Branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, which have structural similarities to Methyl 3-(2-aminoethoxy)propanoate hydrochloride, are key flavor compounds in various food products. The production and degradation of these compounds from amino acids have been extensively studied. Such research provides insights into controlling the formation of desired aldehyde levels in food through metabolic conversions, microbial interactions, and composition of the food itself (Smit, Engels, & Smit, 2009).
Neurotransmitter Trafficking
The trafficking of neurotransmitters like NMDA (N-methyl-D-aspartate) receptors is crucial for neurotransmission in the central nervous system. Glutamate, resembling the structure of this compound, is the major excitatory neurotransmitter, and its receptors like NMDARs are fundamental in synaptic transmissions. Understanding the biosynthetic pathways, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane of these receptors is essential for comprehending synaptic physiology and the pathology of several human brain diseases (Horak, Petralia, Kaniaková, & Sans, 2014).
Cancer Therapy
Research on compounds structurally similar to this compound, such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), shows promising results in cancer therapy. FTY720 has been approved for multiple sclerosis treatment due to its immunosuppressive effects by activating sphingosine-1-phosphate receptors. Apart from immunosuppressive properties, FTY720 also exhibits preclinical antitumor efficacy in various cancer models, indicating the potential of structurally similar compounds in cancer treatment (Zhang et al., 2013).
Biomaterials for Tissue Engineering
The research in polymeric nanobiomaterials, especially in economically fast-growing regions, is crucial for addressing health issues. For instance, poly(methyl dioxanone) (PMeDX) assists in fine-tuning mechanical and biological properties of scaffolds for tissue engineering applications. Understanding the degradation mechanism of scaffold films and fibers, cell culture studies, and engineering of various self-assembled nanomicelles indicates the diverse potential of compounds like this compound in drug delivery and tissue engineering (Bhaw-Luximon et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
methyl 3-(2-aminoethoxy)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-9-6(8)2-4-10-5-3-7;/h2-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGMCZGCAHSHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225144-12-5 |
Source


|
| Record name | methyl 3-(2-aminoethoxy)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)


![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)



![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)

![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)